molecular formula C8H6F2 B050085 3,4-Difluorostyrene CAS No. 405-03-8

3,4-Difluorostyrene

Cat. No.: B050085
CAS No.: 405-03-8
M. Wt: 140.13 g/mol
InChI Key: VPKZWIGZODEBDP-UHFFFAOYSA-N
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Description

3,4-Difluorostyrene is an organic compound with the molecular formula C8H6F2 It is a derivative of styrene where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Various electrophiles, depending on the desired substitution.

Major Products:

    Oxidation: 3,4-Difluorobenzoic acid.

    Reduction: 3,4-Difluoroethylbenzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    3,4-Dichlorostyrene: Similar in structure but with chlorine atoms instead of fluorine.

    3,4-Dibromostyrene: Contains bromine atoms instead of fluorine.

    3,4-Difluorobenzaldehyde: A precursor in the synthesis of 3,4-difluorostyrene.

Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms are highly electronegative, which can enhance the compound’s reactivity and stability. Additionally, the fluorine atoms can influence the compound’s biological activity, making it a valuable building block in drug discovery and development .

Properties

IUPAC Name

4-ethenyl-1,2-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKZWIGZODEBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10607963
Record name 4-Ethenyl-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-03-8
Record name 4-Ethenyl-1,2-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10607963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIFLUOROSTYRENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using biocatalysis for synthesizing the cyclopropane precursor of ticagrelor compared to traditional chemical methods?

A1: Traditional chemical synthesis of ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate, a key cyclopropane intermediate for ticagrelor, often involves multiple steps and can be inefficient. [] Biocatalysis, specifically utilizing engineered enzymes, offers a more sustainable and efficient alternative. [] Researchers successfully engineered the truncated globin from Bacillus subtilis to catalyze the cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate. [] This enzymatic approach achieved a high yield (79%) of the desired product with excellent diastereoselectivity (>99% dr) and enantioselectivity (98% ee) in a single step. [] This highlights the potential of biocatalysis for greener and more selective synthesis of pharmaceutical intermediates.

Q2: Can you describe a novel synthetic route for producing (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane that avoids using chiral starting materials?

A2: A new synthetic pathway for (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane utilizes a two-step process. [] First, this compound reacts with hydrogen peroxide in the presence of (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate as a catalyst to yield (2S)-2-(3,4-difluorophenyl)ethylene oxide. [] This intermediate then reacts with diethyl cyanomethylphosphonate in 1,4-dioxane under alkaline conditions to produce the desired (1R,2S)-1-cyano-2-(3,4-difluorophenyl)cyclopropane. [] This method bypasses the need for expensive chiral starting materials, leading to a more cost-effective process with high overall yield and excellent three-dimensional selectivity. []

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